Lactoferricin

Antimicrobial peptides Species comparison Minimum inhibitory concentration

Bovine lactoferricin (LfcinB, CAS 146897-68-9) is the benchmark antimicrobial peptide, with 10x greater potency against E. coli vs. caprine and measurable activity where murine, porcine, and human variants fail. Only bovine LfcinB downregulates LPS-induced TNF-α and IL-6 in human and mouse macrophages. Cyclic LfcinB enhances membrane disruption and LPS binding. For species-constrained programs, charge-optimized derivatives achieve bovine-level potency. The definitive choice for antimicrobial screening, SAR studies, and anti-inflammatory peptide development.

Molecular Formula
Molecular Weight
Cat. No. B1576259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLactoferricin
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lactoferricin Procurement Guide: Species-Specific Antimicrobial Activity and Structure-Function Differentiation


Lactoferricin is an antimicrobial peptide generated by gastric pepsin cleavage of the iron-binding glycoprotein lactoferrin, retaining a highly cationic N-terminal region enriched in tryptophan and arginine residues essential for membrane-disrupting activity [1]. Among the lactoferricins derived from bovine (LfcinB), human (LfcinH), murine, caprine, and porcine origins, bovine lactoferricin consistently demonstrates the most potent broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi, making it the benchmark for scientific and industrial applications requiring maximal bactericidal efficacy [2]. Cyclic LfcinB exhibits enhanced activity relative to its linear counterpart, reflecting the structural determinants that govern membrane interaction and LPS binding [2].

Why Generic Lactoferricin Substitution Is Not Scientifically Equivalent


Lactoferricins from different species exhibit marked divergence in antimicrobial potency and immunomodulatory profiles that preclude direct interchangeability in research or therapeutic development. Bovine lactoferricin (LfcinB) is 10-fold more active than caprine lactoferricin against Escherichia coli and demonstrates measurable antibacterial activity where murine, porcine, and human 15-residue derivatives fail to show any activity under identical assay conditions [1]. Human lactoferricin (LfcinH) lacks antimicrobial activity entirely in several peptide fragment studies, and the 20-residue porcine lactoferricin is four-fold less potent than its bovine counterpart [2][3]. Furthermore, only bovine lactoferricin downregulates LPS-induced pro-inflammatory cytokines (TNF-α and IL-6) in both human and mouse macrophages—a property absent in human and murine lactoferricins [4]. These quantitative disparities arise from species-specific variations in tryptophan content, net charge, and β-strand positioning relative to cationic residues, which govern membrane insertion efficiency and LPS-binding capacity.

Lactoferricin Comparative Efficacy Data: Bovine vs. Human, Murine, Caprine and Porcine Analogs


Bovine Lactoferricin (LfcinB) Outperforms Human, Murine, and Caprine Homologs in Antimicrobial Potency

In a direct head-to-head comparison of lactoferricins derived from bovine, human, murine, and caprine lactoferrin against E. coli ATCC 25922 and S. aureus ATCC 25923, bovine lactoferricin (LfcinB) was identified as the most efficacious among all species variants tested, with the cyclic form of LfcinB showing the highest activity overall [1]. While the publication abstract does not provide the full MIC numerical dataset, it establishes the rank-order potency: bovine > caprine > human > murine, and notes that LfcinB also demonstrated good activity against Candida albicans, C. tropicalis, and Cryptococcus neoformans [1].

Antimicrobial peptides Species comparison Minimum inhibitory concentration

15-Residue Bovine Lactoferricin Derivative Shows 10-Fold Higher Potency Than Caprine Homolog

In a comparative study of 15-residue lactoferricin derivatives from bovine, caprine, murine, porcine, and human origins, only the bovine and caprine derivatives displayed measurable antibacterial activity against E. coli. The bovine 15-mer derivative exhibited a minimal inhibitory concentration (MIC) of 24 µM and was 10 times more active than the caprine derivative [1]. Modified human, caprine, and porcine derivatives containing two tryptophan residues (Trp 6 and Trp 8) displayed MICs of 74, 174, and 219 µM respectively—representing up to a six-fold increase in activity upon Trp incorporation, yet still substantially weaker than the native bovine sequence [1].

Lactoferricin derivatives Structure-activity relationship Escherichia coli

Bovine Lactoferricin 11-Residue Core (BLP-2) Is More Active Than Human Homolog (HLP-2)

MIC assays comparing 11-residue peptides derived from the active core of bovine (BLP-2) and human (HLP-2) lactoferricins demonstrated that the bovine derivative is more active than its human homolog against E. coli [1]. 3D structural modeling revealed that the β-strand in HLP-2 is displaced towards the N-terminus compared with its central location in BLP-2, an orientation less favorable to membrane interaction and likely responsible for the reduced antimicrobial activity [1]. This structural difference is consistent with solution NMR findings showing that LfcinB adopts a twisted β-sheet structure while LfcinH lacks defined β-sheet character in the N- or C-terminal regions [2].

Lactoferricin active core Structure modelling Beta-strand positioning

Lactoferricin Fragment Exceeds Whole Bovine Lactoferrin in Bactericidal Activity and LPS Release

At equal concentrations of 20 µM, the lactoferricin peptide fragment released more intrinsically labeled [³H]lipopolysaccharide (LPS) from Escherichia coli CL99 1-2, Salmonella typhimurium SL696, and Salmonella montevideo SL5222 than whole bovine lactoferrin under most conditions tested [1]. Critically, whereas whole bovine lactoferrin was at most bacteriostatic against gram-negative bacteria, lactoferricin demonstrated consistent bactericidal activity [1]. Transmission electron microscopy of bacterial cells exposed to lactoferricin revealed the immediate development of electron-dense 'membrane blisters,' confirming direct outer membrane damage as the primary mechanism [1].

Mechanism of action Membrane disruption Lipopolysaccharide release

Murine Lactoferricin Derivative Engineered with Arg/Trp Substitutions Achieves 50-Fold Activity Increase

The native 15-residue murine lactoferricin derivative LFM W8 is inactive against E. coli and S. aureus despite containing two tryptophan residues at positions 6 and 8—residues critical for activity in bovine lactoferricin [1]. Through systematic replacement of glutamate residues with arginine and valine with tyrosine, the optimized derivative LFM R1,9 W8 Y13 achieved MICs of 10 µM against E. coli and 12 µM against S. aureus, representing >50-fold and >40-fold increases in antibacterial activity respectively compared with the inactive parent LFM W8 [1]. Multivariate QSAR analysis identified net charge and micelle affinity as the most important structural parameters governing antibacterial activity [1].

QSAR Peptide engineering Net charge optimization

Bovine Lactoferricin Uniquely Downregulates Pro-Inflammatory Cytokines in Macrophages

In a comparative study of species-specific lactoferricin peptides from bovine, mouse, and human origins, only bovine lactoferricin downregulated lipopolysaccharide (LPS)-induced pro-inflammatory cytokines tumor necrosis factor (TNF)-α and interleukin (IL)-6 in both human and mouse macrophages [1]. The immunomodulatory effect was mediated through targeting LPS-activated nuclear factor (NF)-κB and mitogen-activated protein kinase (MAPK) signaling pathways [1]. Neither human nor murine lactoferricins exhibited this anti-inflammatory downregulation under identical experimental conditions, despite their sequence homology [1].

Immunomodulation Cytokine regulation NF-κB signaling

Lactoferricin Application Scenarios: Evidence-Backed Use Cases for Bovine and Engineered Variants


Broad-Spectrum Antimicrobial Discovery Requiring Maximum Baseline Potency

For research programs screening antimicrobial peptides against Gram-positive (S. aureus) and Gram-negative (E. coli) pathogens, or fungal species (C. albicans, C. tropicalis, C. neoformans), bovine lactoferricin (LfcinB) provides the highest demonstrated natural potency among all species variants [1]. The cyclic form of LfcinB offers enhanced activity relative to the linear form and should be prioritized for structure-activity relationship studies or lead optimization campaigns [1]. For derivative development, the 15-residue bovine lactoferricin fragment maintains measurable activity (MIC = 24 µM against E. coli) whereas corresponding murine and porcine fragments are inactive, making bovine-derived sequences the only viable starting point among tested species for truncated peptide design [2].

Mechanistic Studies of Bacterial Outer Membrane Disruption and LPS Neutralization

The lactoferricin fragment (20 µM) releases more LPS from gram-negative bacterial outer membranes than equimolar whole bovine lactoferrin and exhibits bactericidal activity where the intact protein is merely bacteriostatic [1]. TEM visualization of 'membrane blister' formation confirms direct membrane damage as the mechanism of action [1]. For studies of membrane-active antimicrobial peptides, LPS-binding dynamics, or development of agents targeting gram-negative sepsis via LPS sequestration, lactoferricin provides a defined, potent molecular probe distinct from the multifunctional intact lactoferrin protein.

Immunomodulatory Research Targeting Chronic Inflammatory Conditions

For investigations of peptide-mediated inflammation control, bovine lactoferricin uniquely downregulates LPS-induced TNF-α and IL-6 in both human and mouse macrophages via NF-κB and MAPK pathway targeting—a property absent in human and murine lactoferricins [1]. This species-specific immunomodulatory activity suggests bovine lactoferricin as the preferred candidate for development of peptide-based therapeutics for chronic inflammatory disorders, and underscores that human lactoferricin is not a functional substitute for anti-inflammatory applications despite sequence homology [1].

Engineered Peptide Development Guided by QSAR Parameters

QSAR studies on lactoferricin derivatives establish that net positive charge and micelle affinity are the principal determinants of antibacterial activity, enabling rational engineering of inactive or weakly active species variants [1]. Undecapeptides with net charge > +4 and containing three to four Trp residues achieve MICs as low as 2.5 µg/ml (1.5 µM) against S. aureus while remaining non-hemolytic below 400 µg/ml [2]. For applications where species origin is constrained (e.g., human homologs for therapeutic compatibility), procurement of charge-optimized derivatives (e.g., with Arg substitutions at Glu positions) can elevate activity >50-fold to match bovine-like potency [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lactoferricin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.